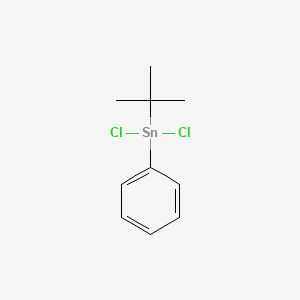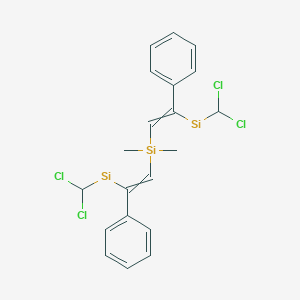
tert-Butyl(dichloro)phenylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(dichloro)phenylstannane is an organotin compound with the molecular formula C10H13Cl2Sn It is a derivative of stannane, where the tin atom is bonded to a tert-butyl group, two chlorine atoms, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl(dichloro)phenylstannane can be synthesized through the reaction of phenylstannane with tert-butyl chloride and chlorine gas. The reaction typically occurs under controlled conditions to ensure the proper substitution of the hydrogen atoms on the stannane with chlorine and tert-butyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are combined in precise ratios. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(dichloro)phenylstannane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkyl or aryl groups.
Oxidation Reactions: The tin atom can be oxidized to higher oxidation states using oxidizing agents.
Reduction Reactions: The compound can be reduced to form different organotin species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include Grignard reagents and organolithium compounds. These reactions are typically carried out in anhydrous solvents under inert conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various organotin compounds with different alkyl or aryl groups.
Oxidation Reactions: Products include tin oxides or other higher oxidation state tin compounds.
Reduction Reactions: Products include lower oxidation state organotin compounds.
Applications De Recherche Scientifique
tert-Butyl(dichloro)phenylstannane has several applications in scientific research:
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of organotin-based drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-Butyl(dichloro)phenylstannane involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with other atoms or groups, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl(chloro)diphenylsilane: Similar in structure but contains silicon instead of tin.
Di-tert-butyltin dichloride: Contains two tert-butyl groups and two chlorine atoms bonded to tin.
tert-Butyl(chloro)diphenylsilane: Contains a similar tert-butyl and phenyl group but with silicon.
Uniqueness
tert-Butyl(dichloro)phenylstannane is unique due to the presence of both tert-butyl and phenyl groups bonded to the tin atom. This combination of groups imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
188759-63-9 |
|---|---|
Formule moléculaire |
C10H14Cl2Sn |
Poids moléculaire |
323.83 g/mol |
Nom IUPAC |
tert-butyl-dichloro-phenylstannane |
InChI |
InChI=1S/C6H5.C4H9.2ClH.Sn/c1-2-4-6-5-3-1;1-4(2)3;;;/h1-5H;1-3H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
UHDGZQRBQQJZBS-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)[Sn](C1=CC=CC=C1)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl-](/img/structure/B12572774.png)
![2,4,6,8-Tetrazatricyclo[3.3.3.01,5]undecane-3,7-dione](/img/structure/B12572781.png)
![2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester](/img/structure/B12572793.png)
![4,4'-Dimethyl-6,6'-bis[(piperidin-1-yl)methyl]-2,2'-bipyridine](/img/structure/B12572797.png)
![5-Chloro-N-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12572800.png)
![(1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[2.2.1]heptane-2-ol](/img/structure/B12572807.png)
![2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis[4-(3,7-dimethyloctyl)phenyl]-](/img/structure/B12572809.png)


![Acetic acid--11-[(oxan-2-yl)oxy]undecan-2-ol (1/1)](/img/structure/B12572828.png)
![N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12572833.png)
![Benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-](/img/structure/B12572836.png)


